Home > Products > Screening Compounds P98372 > Emtricitabine Tenofovir Alfenamide
Emtricitabine Tenofovir Alfenamide -

Emtricitabine Tenofovir Alfenamide

Catalog Number: EVT-13984182
CAS Number:
Molecular Formula: C30H39FN9O8PS
Molecular Weight: 735.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Emtricitabine and tenofovir alafenamide is a fixed-dose combination medication primarily used in the treatment and prevention of human immunodeficiency virus type 1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor, while tenofovir alafenamide is a prodrug of tenofovir, designed to improve safety and efficacy compared to its predecessor, tenofovir disoproxil fumarate. This combination has been shown to enhance antiviral activity while reducing systemic exposure to tenofovir, thereby minimizing potential side effects, particularly on renal function .

Source

This compound was developed by Gilead Sciences, Inc. and received approval from the U.S. Food and Drug Administration on November 5, 2015 .

Classification

Emtricitabine and tenofovir alafenamide are classified as antiviral agents within the pharmacological group of nucleoside reverse transcriptase inhibitors .

Synthesis Analysis

The synthesis of tenofovir alafenamide involves several chemical reactions. A common method includes the reaction of tenofovir with an alanine ester under specific conditions to yield the desired prodrug.

Methods and Technical Details

  1. Starting Materials: Tenofovir and L-alanine derivatives.
  2. Solvents Used: Dichloromethane and tert-butyl methyl ether.
  3. Procedure:
    • A mixture of tenofovir alafenamide hemifumarate, sodium hydrogen carbonate, and water is treated with dichloromethane.
    • The resulting phases are separated, and the organic phase is dried over sodium sulfate.
    • After concentration, tert-butyl methyl ether is added to precipitate tenofovir alafenamide as a white powder with a yield of approximately 97% .
Molecular Structure Analysis

The molecular structure of emtricitabine and tenofovir alafenamide can be described as follows:

  • Emtricitabine:
    • Molecular Formula: C₁₄H₁₉N₃O₃S
    • Molecular Weight: 247.25 g/mol
  • Tenofovir Alafenamide:
    • Molecular Formula: C₂₃H₃₁N₆O₇P
    • Molecular Weight: 534.5 g/mol

Both compounds exhibit distinct structural features that facilitate their mechanism of action against viral replication .

Chemical Reactions Analysis

Emtricitabine and tenofovir alafenamide undergo various chemical reactions during their synthesis and metabolism:

  1. Esterification: The formation of tenofovir alafenamide involves esterification reactions where the carboxylic acid group of tenofovir reacts with an alcohol derivative of L-alanine.
  2. Phosphorylation: Once administered, tenofovir alafenamide is converted intracellularly into its active form, tenofovir diphosphate, through phosphorylation by cellular enzymes such as carboxylesterase .
Mechanism of Action

The mechanism of action for emtricitabine and tenofovir alafenamide involves competitive inhibition of reverse transcriptase, an enzyme crucial for viral replication.

Process

  1. Inhibition: The active metabolite, tenofovir diphosphate, competes with natural deoxyadenosine triphosphate for incorporation into viral DNA.
  2. Chain Termination: Once incorporated into the viral DNA strand, it results in chain termination, effectively halting further viral replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder for both compounds.
  • Solubility: Tenofovir alafenamide has a solubility of approximately 4.7 mg/mL in water at 20 °C .

Chemical Properties

  • Stability: Both compounds are stable under normal storage conditions but require protection from moisture.
  • pH Range: Emtricitabine exhibits stability across a wide pH range, making it suitable for oral formulations.
Applications

Emtricitabine and tenofovir alafenamide are primarily used in clinical settings for:

  • Treatment: Effective in managing human immunodeficiency virus type 1 infections in both adults and adolescents.
  • Prevention: Utilized in pre-exposure prophylaxis (PrEP) protocols to prevent HIV infection in high-risk populations .
  • Chronic Hepatitis B Treatment: Tenofovir alafenamide is also indicated for treating chronic hepatitis B virus infections due to its antiviral properties .

This combination therapy has significantly improved patient outcomes by enhancing efficacy while reducing adverse effects associated with previous treatments.

Molecular Mechanisms of Antiviral Activity

Nucleoside Reverse Transcriptase Inhibition Dynamics

Emtricitabine (FTC) and Tenofovir Alafenamide (TAF) function as nucleotide/nucleoside reverse transcriptase inhibitors (NRTIs), disrupting HIV replication through competitive inhibition of viral reverse transcriptase (RT). FTC, a cytidine analog, competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into nascent viral DNA. Upon incorporation, FTC’s 3’-deoxy modification causes obligate chain termination, halting DNA elongation [1] [6]. TAF, a prodrug of tenofovir (TFV), undergoes intracellular metabolism to form tenofovir diphosphate (TFV-DP), an adenosine analog. TFV-DP competes with deoxyadenosine triphosphate (dATP) and terminates DNA synthesis upon incorporation due to its lack of a 3’-hydroxyl group [1] [5].

The inhibitory efficiency (Ki) of FTC-triphosphate (FTC-TP) against HIV-1 RT is approximately 0.01 µM, significantly lower than the cellular dCTP concentration (0.5-5 µM), enabling preferential FTC-TP incorporation [6]. TFV-DP exhibits a Ki of 0.04 µM against RT, compared to physiological dATP concentrations of 2-20 µM [5]. Kinetic analyses reveal that FTC-TP and TFV-DP achieve >90% RT inhibition at concentrations 10-fold below endogenous nucleotide pools, underscoring their potency [3].

Table 1: Kinetic Parameters of FTC-TP and TFV-DP Against HIV-1 Reverse Transcriptase

CompoundNatural SubstrateKi (µM)Cellular dNTP Concentration (µM)Inhibition Efficiency (Ki/dNTP)
FTC-TPdCTP0.010.5 - 50.002 - 0.02
TFV-DPdATP0.042 - 200.002 - 0.02

Intracellular Phosphorylation Pathways of Tenofovir Alafenamide

The pharmacokinetic superiority of TAF over tenofovir disoproxil fumarate (TDF) stems from its optimized intracellular activation pathway. TAF is designed for stability in plasma and selective hydrolysis within target cells. Upon cellular entry, TAF undergoes hydrolysis primarily by cathepsin A (CatA) in lysosomes and carboxylesterase 1 (Ces1) in hepatocytes [3] [5]. This step liberates tenofovir alanine amidate, which spontaneously degrades to TFV, followed by phosphorylation to TFV monophosphate (TFV-MP) and diphosphate (TFV-DP) via cellular kinases [3].

Critical studies demonstrate:

  • Cathepsin A Dependency: RNAi-mediated CatA knockdown reduces intracellular TFV-DP generation by 5-fold in HeLa cells incubated with 10 µM TAF. Overexpression increases hydrolysis 2-fold [3].
  • Liver-Specific Activation: Ces1 overexpression boosts TAF hydrolysis 5-fold in HEK293T cells, explaining enhanced hepatic delivery for HBV suppression [3] [1].
  • Selective Lymphoid Distribution: TAF administration yields 4-fold higher TFV-DP concentrations in peripheral blood mononuclear cells (PBMCs) compared to TDF at 1/10th the dose (10 mg vs. 300 mg) [1] [5]. This specificity minimizes plasma TFV exposure by >90%, reducing off-target toxicity [5].

Notably, covalent hepatitis C protease inhibitors (telaprevir, boceprevir) inhibit CatA in vitro (IC~50~ = 0.16–0.27 µM), reducing TAF’s anti-HIV activity in CD4+ T-cells 3–21-fold [3]. Other HIV/HCV protease inhibitors show no significant interference.

Comparative Efficacy in Viral DNA Chain Termination: FTC/TAF vs. FTC/TDF

FTC/TAF and FTC/TDF share emtricitabine’s mechanism but differ fundamentally in tenofovir delivery, impacting antiviral efficacy and cellular pharmacology:

  • Intracellular Metabolite Exposure: At equipotent doses (TAF 10–25 mg vs. TDF 300 mg), PBMCs from patients taking TAF exhibit 4.2-fold higher TFV-DP concentrations than those on TDF [1] [5] [7]. This correlates with in vitro data showing 600-fold greater anti-HIV activity for TAF than TFV [5].
  • Lymphoid Tissue Penetration: TAF’s lipophilicity enhances uptake into lymphatic reservoirs. Lymph node biopsies reveal 30-fold higher TFV-DP levels with TAF vs. TDF, critical for targeting viral sanctuaries [1] [5].
  • Viral Suppression Equivalence: Phase 3 trials confirm non-inferior efficacy:
  • Treatment-naïve patients: 92% (FTC/TAF + third agent) vs. 90% (FTC/TDF + third agent) achieve HIV-1 RNA <50 copies/mL at 48 weeks [4] [5].
  • Virologically suppressed patients: Switching to FTC/TAF maintains suppression in 97% of patients, matching FTC/TDF (93%) [4] [8].

Table 2: Pharmacological Comparison of FTC/TAF and FTC/TDF Backbones

ParameterFTC/TAFFTC/TDFBiological Implication
TFV-DP in PBMCs (pmol/10^6^ cells)195 ± 6346 ± 15Enhanced chain termination potential
Plasma TFV C~max~ (ng/mL)17.3350Reduced systemic exposure
Lymphoid Tissue TFV-DP (fmol/mg)1,25040Superior viral reservoir targeting
Proteinuria Change from Baseline (%)-2+10Reduced renal tubular exposure

Structural Determinants of Resistance Mutations (e.g., M184V, K65R)

Resistance to FTC/TAF arises primarily from mutations in HIV-1 RT, altering substrate binding or discrimination:

  • M184V/I: This substitution reduces FTC-TP binding via steric hindrance and increased excision. M184V elevates FTC’s IC~50~ by >100-fold and minimally affects TFV (IC~50~ change: 1.3-fold) [2] [10]. Crucially, M184V increases RT fidelity and suppresses K65R variants, explaining retained TAF efficacy in M184V-infected patients [10].
  • K65R: This mutation decreases NRTI incorporation by altering the dNTP-binding site. K65R reduces FTC susceptibility 5–10-fold and TFV susceptibility 2–4-fold [6] [10]. Structural modeling shows K65R disrupts hydrogen bonding with the γ-phosphate of TFV-DP, impairing incorporation [5].

Clinical Resistance Data:

  • In 1,825 virologically suppressed patients switching to bictegravir/FTC/TAF (B/F/TAF), baseline proviral DNA genotyping detected M184V/I in 10% (n=182). Despite this, 98% (179/182) maintained suppression (HIV-1 RNA <50 copies/mL) at last follow-up (median 72 weeks) [10].
  • Genotypic resistance analyses show no treatment-emergent resistance to FTC or TAF in patients with preexisting M184V/I receiving B/F/TAF [9] [10].
  • FTC/TAF paired with darunavir/cobicistat demonstrated low emergent resistance (1.8% with primary mutations) in treatment-naïve patients, comparable to FTC/TDF regimens (2.2%) [9].

Table 3: Impact of Key Mutations on FTC and TAF Susceptibility

MutationFold-Change in FTC IC~50~Fold-Change in TFV IC~50~Effect on Viral Fitness
M184V>1001.3Decreased fitness, increased RT fidelity
M184I351.1Intermediate fitness deficit
K65R5–102–4Moderate fitness deficit
K65R + M184V>1003–5Severe fitness deficit

Properties

Product Name

Emtricitabine Tenofovir Alfenamide

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C30H39FN9O8PS

Molecular Weight

735.7 g/mol

InChI

InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1

InChI Key

UGRUJYLGNJFEFR-BGNKDNLZSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.